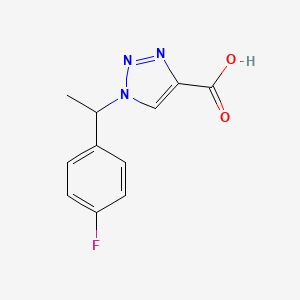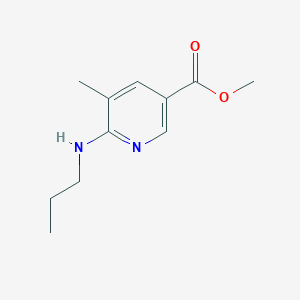
4-(Bromomethyl)-2-(tert-butyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(tert-butyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a bromomethyl group and a tert-butyl group in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group adjacent to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, leading to a more sustainable and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-(tert-butyl)thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include thiazole derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-(tert-butyl)thiazole.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-(tert-butyl)thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Thiazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and functional group compatibility
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-(tert-butyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the thiazole ring, making it less versatile in certain synthetic applications.
tert-Butylcatechol: Contains a tert-butyl group but differs significantly in its chemical properties and applications.
Uniqueness
4-(Bromomethyl)-2-(tert-butyl)thiazole is unique due to the presence of both a bromomethyl group and a thiazole ring, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C8H12BrNS |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 |
Clave InChI |
WSVGUHIKADCVPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=CS1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
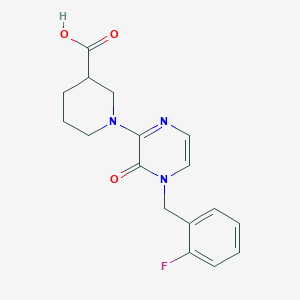
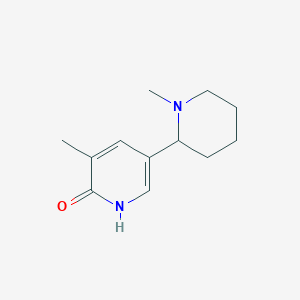

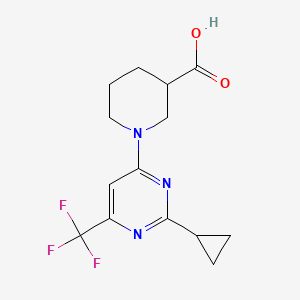
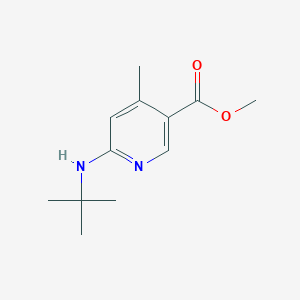
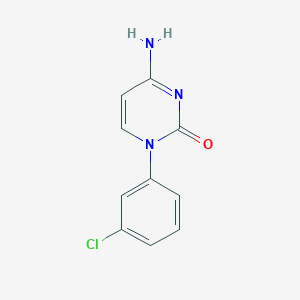


![4-(4-Fluorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11798035.png)
